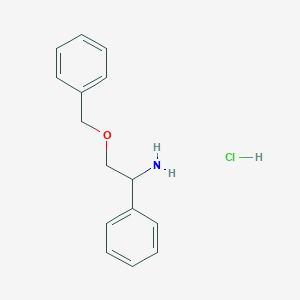

2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-phenyl-2-phenylmethoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNLFTCHWDZJRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Phenylethylamine Precursors

A common approach to synthesize this compound involves the benzylation of a phenylethylamine precursor. This is typically carried out by reacting benzyl alcohol or benzyl halides (such as benzyl bromide or chloride) with phenylethylamine derivatives under basic conditions. Bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydride in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the nucleophilic substitution that introduces the benzyloxy group onto the ethanamine backbone.

Reductive Amination and Salt Formation

Following benzylation, the free amine is often converted into its hydrochloride salt to enhance stability and solubility. This step typically involves treatment with hydrochloric acid (HCl), either by bubbling dry HCl gas into a solution of the free base in anhydrous diethyl ether or by direct acidification. The hydrochloride salt crystallizes out, allowing for purification by recrystallization.

Multi-Step Synthetic Sequences

In some cases, especially for chiral or substituted analogs, the synthesis includes:

- Protection of phenolic hydroxyl groups by benzylation (using benzyl bromide and K₂CO₃).

- Formation of nitrostyrene intermediates via Henry reaction with nitromethane.

- Reduction of nitrostyrenes to phenylethylamines using lithium aluminum hydride (LiAlH₄).

- Coupling and cyclization steps for more complex derivatives.

Although these steps are more involved, they provide access to structurally related compounds with benzyloxy substituents.

Industrial Production Methods

Industrial synthesis focuses on scalability, yield optimization, and purity enhancement. Typical features include:

- Large-scale benzylation reactions using benzyl halides and phenylethylamine derivatives under controlled temperature and stirring conditions.

- Use of continuous flow reactors or high-pressure autoclaves for hydrogenation and reductive amination steps.

- Purification by recrystallization or chromatographic techniques to achieve high purity (>97%) of the hydrochloride salt.

Reaction Conditions and Reagents

Characterization and Purity

- NMR Spectroscopy: The benzyloxy protons typically appear at δ 4.5–5.0 ppm, confirming the benzyl ether formation.

- Melting Point: The hydrochloride salt melts at approximately 142–144 °C.

- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels above 97% for commercial samples.

- Storage: The compound should be stored in a desiccator at 2–8 °C to prevent moisture-induced degradation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of phenylethylamine | Benzyl bromide, K₂CO₃ or NaH | DMF or THF | 0–75 °C | 70–85 | Standard nucleophilic substitution |

| Henry reaction + reduction | 3-Hydroxybenzaldehyde, nitromethane, LiAlH₄ | Various | RT to reflux | Moderate | Multi-step, for substituted analogs |

| Hydrochloride salt formation | Dry HCl gas or HCl in ether | Ether | Ambient | Quantitative | Crystallization, enhances stability |

Research Findings and Notes

- The benzylation step is crucial and must be controlled to avoid over-alkylation or side reactions.

- Use of aprotic solvents like DMF enhances the nucleophilicity of the amine and facilitates the benzylation.

- The hydrochloride salt form improves compound handling, solubility, and storage stability.

- Industrial methods emphasize purification steps to remove undesired isomers and impurities, often employing recrystallization with solvent mixtures such as ethyl acetate/isopropanol.

- Alternative synthetic routes involving oxazoline intermediates and Wittig rearrangements have been explored for related benzyloxy compounds but are less common for this specific amine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding phenylethylamine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid or benzaldehyde derivatives.

Reduction: Phenylethylamine.

Substitution: Various substituted phenylethylamine derivatives.

Scientific Research Applications

Structural Features Table

| Feature | Description |

|---|---|

| Amine Group | Basic and reactive properties |

| Benzyloxy Group | Increased lipophilicity and binding potential |

| Chiral Center | Enables different biological interactions |

Scientific Research Applications

The applications of 2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride span various scientific domains:

Chemistry

- Intermediate in Organic Synthesis : Utilized as a building block for synthesizing more complex molecules, facilitating the development of novel compounds.

Biology

- Biological Activity Studies : Investigated for its potential interactions with biological targets, including receptor binding studies that may elucidate its pharmacological profile.

Medicine

- Therapeutic Potential : Explored for its role as a precursor in drug development, particularly in treating neurological disorders due to its structural similarity to neurotransmitter precursors.

Industry

- Specialty Chemicals Production : Employed in synthesizing various specialty chemicals and materials used across different industrial applications.

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : Similar compounds have shown the ability to influence neurotransmitter levels, suggesting potential antidepressant-like effects.

- Antioxidant Properties : The presence of phenolic structures indicates possible antioxidant activity that may protect cells from oxidative stress.

- Anti-inflammatory Activity : Compounds with similar structures often demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The phenylethylamine backbone may interact with neurotransmitter systems, potentially affecting biological pathways related to mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorophenyl vs. Benzyloxy Derivatives

The position and nature of substituents on the phenyl ring or ethanamine backbone significantly influence reactivity, solubility, and biological activity.

Table 1: Substituent-Specific Comparisons

| Compound Name | Substituent Position/Type | Molecular Weight (g/mol) | CAS Number | Purity | Price (per gram) |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-1-phenylethan-1-amine HCl | Para-chlorophenyl | Not provided | sc-339855A | 95% | $399.00 |

| 2-(2-Chlorophenyl)-1-phenylethan-1-amine HCl | Ortho-chlorophenyl | Not provided | 1235440-44-4 | 95% | €1,048.00 |

| (1R)-2-(tert-Butoxy)-1-phenylethan-1-amine HCl | tert-Butoxy | 221.66 | 1566004-69-0 | Not listed | Not listed |

| (S)-1-(2-Chlorophenyl)ethan-1-amine HCl | Ortho-chlorophenyl | Not provided | 68285-26-7 | 95% | Not listed |

Key Findings :

- Chlorophenyl Derivatives : The para-chloro variant (CAS sc-339855A) is priced lower ($399/g) than the ortho-chloro analog (€1,048/g), likely due to synthetic complexity or demand .

- tert-Butoxy vs. Benzyloxy: The tert-butoxy group in Enamine Ltd’s derivatives (e.g., 1566004-69-0) may enhance solubility in non-polar solvents compared to benzyloxy substituents, which introduce aromatic bulk .

Chirality and Stereochemical Impact

Chiral centers in these compounds influence their interactions with biological targets. For example:

- (S)-1-(2-Chlorophenyl)ethan-1-amine HCl (CAS 68285-26-7) is explicitly labeled as enantiomerically pure, suggesting its utility in asymmetric synthesis or receptor-specific applications .

- (1R)-2-(tert-Butoxy)-1-phenylethan-1-amine HCl (CAS 1566004-69-0) highlights the role of stereochemistry in optimizing pharmacokinetic profiles .

Biological Activity

2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride (CAS No. 741260-08-2) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenylethylamine backbone, which is known for its interaction with various biological targets, particularly in the central nervous system. The molecular formula is C16H19ClN2O, and it possesses unique physicochemical properties that influence its bioavailability and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. The benzyloxy group enhances the compound's binding affinity to specific receptors, potentially affecting mood and cognitive functions.

Target Interactions

Research indicates that compounds with similar structures can bind to multiple receptors, including:

- Dopamine receptors : Influencing mood and reward pathways.

- Serotonin receptors : Affecting mood regulation and anxiety.

- Adrenergic receptors : Modulating cardiovascular responses.

Biochemical Pathways

The compound has been studied for its role in various biochemical pathways:

- Signal Transduction : It may inhibit enzymes involved in signal molecule biosynthesis, affecting cell-to-cell communication.

- Quorum Sensing : Similar compounds have shown the ability to interfere with quorum sensing in bacteria, reducing biofilm formation and virulence.

Antifungal Activity

A study evaluated the antifungal properties of related compounds and found that derivatives containing the benzyloxy group exhibited varying degrees of antifungal activity against pathogenic fungi. Higher minimum inhibitory concentrations were observed with flexible analogs compared to rigid structures, suggesting structural flexibility influences efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity. Studies suggest that environmental factors such as pH can significantly affect the compound's stability and activity .

Case Studies

- Neuropharmacological Studies : Research on similar phenethylamine derivatives has demonstrated their potential as antidepressants by modulating neurotransmitter levels in animal models.

- Antimicrobial Applications : Compounds with similar scaffolds have been evaluated for their ability to inhibit bacterial growth, showing promise in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the recommended methods for synthesizing 2-(Benzyloxy)-1-phenylethan-1-amine hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Benzylation of a phenethylamine precursor using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .

- Step 2: Reductive amination or direct HCl treatment to form the hydrochloride salt. For example, bubbling dry HCl gas into a solution of the free base in anhydrous diethyl ether yields the crystalline hydrochloride salt .

- Key Characterization: Confirm structure via (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and HPLC purity (>97% as per commercial standards) .

Basic Question: How should researchers handle stability and storage of this compound?

Answer:

- Storage: Store in a desiccator at 2–8°C to prevent hygroscopic degradation. The compound’s melting point (142–144°C) and density (~1.071 g/cm³) suggest sensitivity to moisture and heat .

- Handling: Use gloves, goggles, and a fume hood to avoid inhalation or skin contact. In case of spills, collect mechanically and avoid aqueous cleanup to prevent unintended reactions .

Advanced Question: What experimental design considerations are critical for optimizing its synthetic yield?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance benzylation efficiency, while ethers (THF, diethyl ether) are preferred for salt formation .

- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation kinetics in biphasic systems.

- Byproduct Mitigation: Monitor reaction progress via TLC to minimize over-alkylation. Post-synthesis, recrystallize from ethanol/water to remove unreacted precursors .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Scenario: Discrepancies in aromatic proton shifts may arise from residual solvents or salt formation.

- Resolution:

- Dry the compound under vacuum (40°C, 24 hrs) to eliminate solvent interference.

- Compare with reference spectra from high-purity commercial batches (e.g., CAS 10578-75-3, >97% purity) .

- Use or DEPT-135 to distinguish overlapping signals in the benzyloxy and phenyl regions .

Advanced Question: What strategies address low bioactivity in receptor-binding assays?

Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring to enhance binding affinity.

- Stereochemical Control: Synthesize enantiopure forms via chiral resolution (e.g., using tartaric acid derivatives) to assess stereospecific activity .

- Data Validation: Cross-validate bioassay results with orthogonal techniques (e.g., SPR, radioligand binding) to rule out assay-specific artifacts .

Basic Question: What analytical techniques are essential for purity assessment?

Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Compare retention times to certified standards .

- Elemental Analysis: Confirm Cl⁻ content (~15.4% for C₉H₁₄ClNO) via combustion analysis .

- Melting Point: A sharp mp range (142–144°C) indicates high crystallinity and purity .

Advanced Question: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility)?

Answer:

- Solubility Testing: Systematically test in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol) to identify pH-dependent solubility trends.

- Literature Comparison: Cross-reference data from authoritative sources (e.g., Kanto Reagents: density 1.071 g/cm³, mp 142–144°C) to validate experimental results .

- Crystallography: Single-crystal X-ray diffraction can resolve ambiguities in molecular packing affecting solubility .

Advanced Question: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Heat Management: Exothermic benzylation requires controlled addition of reagents and jacketed reactors to prevent thermal runaway .

- Purification: Replace column chromatography with fractional crystallization for scalability. Optimize solvent ratios (e.g., ethanol/water) to maximize yield .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.